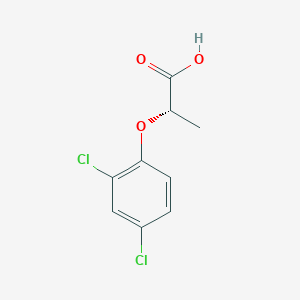

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164838 | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-69-2 | |

| Record name | (-)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLORPROP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7O13FFA3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Phenoxypropanoic Herbicides: A Focus on Dichlorprop Stereoisomers

Introduction and Overview

(2S)-2-(2,4-Dichlorophenoxy)propanoic acid is a specific stereoisomer of the chemical compound commonly known as Dichlorprop. Dichlorprop is a selective, systemic herbicide belonging to the chlorophenoxy class of chemicals, structurally similar to 2,4-D.[1] It is primarily utilized for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[2][3]

A critical aspect of Dichlorprop's chemistry and biological activity is its chirality. The molecule possesses a single asymmetric carbon atom, resulting in two distinct stereoisomers (enantiomers): (R)-2-(2,4-dichlorophenoxy)propanoic acid and (S)-2-(2,4-dichlorophenoxy)propanoic acid.[2] Scientific research has established that only the (R)-enantiomer exhibits significant herbicidal activity.[2][4] Consequently, modern herbicide formulations have shifted from using the racemic mixture (an equal blend of both R and S isomers) to enantiopure products containing only the active (R)-isomer, which is designated as Dichlorprop-P.[1][5] This guide, while addressing the user's query on the (S)-isomer, will focus on the comprehensive chemical properties of Dichlorprop, with a particular emphasis on the commercially significant and biologically active Dichlorprop-P ((R)-isomer).

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological interactions, and analytical behavior. The properties of Dichlorprop and its active isomer, Dichlorprop-P, are summarized below.

| Property | Dichlorprop (Racemic Mixture) | Dichlorprop-P ((R)-enantiomer) | Source(s) |

| CAS Number | 120-36-5 | 15165-67-0 | [3][5][6] |

| Molecular Formula | C₉H₈Cl₂O₃ | C₉H₈Cl₂O₃ | [5][6] |

| Molecular Weight | 235.06 g/mol | 235.06 g/mol | [5][6] |

| Appearance | Colorless to yellowish or tan crystalline solid | White solid / Colorless crystals | [2][3][5][6] |

| Melting Point | 113 - 118 °C | 122.1 - 124 °C | [3][4][6][7] |

| Boiling Point | Decomposes before boiling | Decomposes before boiling | [7] |

| Water Solubility | 350 mg/L (at 20°C) | 590 mg/L (at 20°C, pH 7) | [2][4][8] |

| pKa | ~3.10 | ~3.0 | [2][6] |

| Vapor Pressure | 0.01 mPa (at 20°C) | 0.00000046 mmHg | [2][5] |

| LogP (octanol-water) | 3.43 | 2.78 (estimated) | [6][9] |

The low pKa value of approximately 3.1 indicates that Dichlorprop is a moderately strong acid.[2][6] This property is significant because, at neutral environmental pH levels, the molecule will exist almost entirely in its anionic (deprotonated) form.[6] This anionic state generally reduces adsorption to organic carbon and clay in soils compared to neutral counterparts, influencing its mobility in the environment.[6] Its low vapor pressure signifies low volatility, reducing its potential for long-range atmospheric transport.[7]

Synthesis and Stereochemistry

The commercial synthesis of Dichlorprop typically involves the condensation reaction of 2,4-dichlorophenol with an α-chloropropionic acid derivative.[2][10] This process historically produced a racemic mixture of (R)- and (S)-Dichlorprop.

The causality behind modern production methods lies in economic and environmental efficiency. Since the (S)-enantiomer is biologically inactive, its inclusion in the final product represents wasted material and unnecessary environmental load. Therefore, advanced chemical manufacturing focuses on producing the enantiopure Dichlorprop-P. This is achieved through two primary strategies:

-

Chiral Resolution: The racemic mixture is separated into its individual (R) and (S) enantiomers using a resolving agent.

-

Asymmetric Synthesis: The synthesis pathway is specifically designed using chiral catalysts or starting materials to yield predominantly the desired (R)-enantiomer.[2]

A patented synthesis method describes using dimethyl sulfoxide (DMSO) as a solvent to replace water, which reportedly improves the condensation yield to over 90% and reduces the discharge of phenol-containing wastewater.[11]

Caption: Mechanism of action pathway for Dichlorprop-P.

Analytical Methodologies

Accurate quantification of Dichlorprop-P in environmental matrices like soil and water is crucial for regulatory monitoring and research. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. [4][6] The choice of method depends on the sample matrix and required sensitivity. For GC analysis, a derivatization step, such as methylation, is typically required to convert the polar carboxylic acid into a more volatile ester, making it suitable for GC separation. [12]Modern methods increasingly favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity without the need for derivatization. [13]

Protocol: Quantification of Dichlorprop-P in Soil by LC-MS/MS

This protocol is a representative workflow based on established EPA methodologies. [13]It is a self-validating system through the use of internal standards and quality control samples.

1. Sample Preparation and Extraction:

- Step 1: Weigh 5.0 g of a homogenized soil sample into a 40-mL glass vial.

- Step 2 (Hydrolysis): For samples potentially containing ester forms, add 10 mL of a sodium hydroxide solution and 1 mL of methanol. Heat the sample overnight (≥16 hours) at 85°C to hydrolyze esters to the parent acid.

- Step 3 (Acidification): After cooling, carefully acidify the sample to a pH of ~3 with chilled 15N sulfuric acid. This ensures the Dichlorprop-P is in its neutral, protonated form, which is more efficiently extracted.

- Step 4 (Extraction): Add an appropriate organic solvent mixture (e.g., acetonitrile/methanol). Vortex and sonicate the sample for 20 minutes to ensure thorough extraction of the analyte from the soil matrix. [12] * Step 5 (Cleanup): Centrifuge the sample. Transfer an aliquot of the supernatant to a tube containing anhydrous magnesium sulfate, graphitized carbon black, and aluminum oxide. This step, a form of dispersive solid-phase extraction (d-SPE), removes interfering matrix components like lipids and pigments.

- Step 6: After further centrifugation, transfer a final aliquot of the clean extract into an HPLC vial and dilute with formic acid-fortified water. Add a known concentration of an isotopically labeled internal standard.

2. Instrumental Analysis (LC-MS/MS):

- Step 1 (Chromatography): Inject a 40 µL aliquot onto an HPLC system equipped with a C18 reverse-phase column (e.g., Phenomenex Onyx C18). [13] * Step 2 (Mobile Phase): Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient program is designed to separate Dichlorprop-P from other co-extracted compounds. [13] * Step 3 (Mass Spectrometry): Analyze the column eluent using a triple quadrupole mass spectrometer (e.g., Sciex TripleQuad 6500) operating in negative electrospray ionization (ESI) mode. [13] * Step 4 (MRM): Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive detection of both the target analyte and the internal standard.

3. Data Analysis and Quantification:

- Step 1: Generate a calibration curve by analyzing standards of known concentrations.

- Step 2: Quantify the Dichlorprop-P concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

"Sample" [label="Soil Sample (5g)"];

"Hydrolysis" [label="Hydrolysis (NaOH)\n& Acidification (H₂SO₄)"];

"Extraction" [label="Solvent Extraction\n(ACN/MeOH + Sonication)"];

"Cleanup" [label="Dispersive SPE Cleanup\n(MgSO₄, Carbon, Al₂O₃)"];

"Final_Prep" [label="Add Internal Standard\nDilute for Injection"];

"LCMS" [label="LC-MS/MS Analysis\n(C18 Column, ESI-, MRM)", shape=cylinder, fillcolor="#FBBC05"];

"Quant" [label="Quantification\n(Calibration Curve)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Hydrolysis -> Extraction -> Cleanup -> Final_Prep -> LCMS -> Quant;

}

Caption: Workflow for the analytical determination of Dichlorprop-P.

Toxicological Profile

The toxicological profile of Dichlorprop is essential for assessing its risk to human health and the environment.

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity | Moderate. LD₅₀ (rat) reported between 344 and 537 mg/kg. | [1][10] |

| Dermal Toxicity | Low. LD₅₀ (rabbit) >2,000 mg/kg. | [14] |

| Irritation | Can cause skin irritation. Considered a severe eye irritant. | [1][5][7][15] |

| Carcinogenicity | IARC: Group 2B ("possibly carcinogenic to humans") for the chlorophenoxy class. U.S. EPA: Classifies Dichlorprop-P as “Not Likely to be Carcinogenic to Humans.” | [1][15] |

Environmental Fate: Dichlorprop-P is generally not persistent in soil or sediment systems. [7]It is considered moderately mobile in soil, a property influenced by its pKa and the resulting anionic form at typical environmental pH. [6][7]Bioaccumulation is not expected. [7]

Conclusion

This compound and its enantiomer, Dichlorprop-P, represent a classic example of stereoisomerism dictating biological function. While the (S)-isomer is inactive, the (R)-isomer, Dichlorprop-P, is a potent synthetic auxin herbicide. Its chemical properties, including moderate acidity and water solubility, govern its behavior in analytical procedures and its fate in the environment. A thorough understanding of its synthesis, mechanism of action, and analytical determination is fundamental for professionals in agricultural science, environmental research, and regulatory affairs. The transition from racemic mixtures to enantiopure active ingredients underscores the chemical industry's progress toward more efficient and environmentally considerate products.

References

-

Dichlorprop-P (Ref: BAS 044H). (n.d.). AERU - University of Hertfordshire. Retrieved January 13, 2026, from [Link]

-

Dichlorprop | C9H8Cl2O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Dichlorprop (Ref: RD 406). (n.d.). AERU - University of Hertfordshire. Retrieved January 13, 2026, from [Link]

-

Dichlorprop-P | C9H8Cl2O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 13, 2026, from [Link]

-

Dichlorprop-P-etexyl (Ref: CA2134). (n.d.). AERU. Retrieved January 13, 2026, from [Link]

-

Dichlorprop. (n.d.). DrugFuture. Retrieved January 13, 2026, from [Link]

-

dichlorprop-P propanoic acid, 2-(2,4-dichlorophenoxy)-, (R)-. (n.d.). The Good Scents Company. Retrieved January 13, 2026, from [Link]

-

2,4-Dichlorphenoxypropionic Acid. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

-

This compound | 15165-69-2. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

-

Dichlorprop. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved January 13, 2026, from [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. (n.d.). Google Patents.

-

2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. (n.d.). NJ.gov. Retrieved January 13, 2026, from [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. Retrieved January 13, 2026, from [Link]

-

Pesticide Fact Sheet No. 180: 2-(2,4-Dichlorophenoxy) Propionic Acid and Amine Salts and Esters. (n.d.). EPA NEIPS. Retrieved January 13, 2026, from [Link]

-

Environmental Chemistry Methods: Dichlorprop-P; 442434-01. (n.d.). EPA. Retrieved January 13, 2026, from [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2013). PubMed. Retrieved January 13, 2026, from [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). (n.d.). NCBI. Retrieved January 13, 2026, from [Link]

-

Dichlorprop-P-potassium. (n.d.). AERU - University of Hertfordshire. Retrieved January 13, 2026, from [Link]

-

HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. Retrieved January 13, 2026, from [Link]

-

KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Retrieved January 13, 2026, from [Link]

-

dichlorprop data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved January 13, 2026, from [Link]

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Dichlorprop [drugfuture.com]

- 5. Dichlorprop-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 8. (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 [chemicalbook.com]

- 9. dichlorprop-P, 15165-67-0 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

(2s)-2-(2,4-Dichlorophenoxy)propanoic acid synthesis pathway

An In-depth Technical Guide to the Stereospecific Synthesis of (2S)-2-(2,4-Dichlorophenoxy)propanoic Acid

Introduction

This compound is one of two stereoisomers of the chemical compound dichlorprop. Dichlorprop belongs to the class of chlorophenoxy herbicides, which function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] It is crucial for researchers to note that the herbicidal activity of dichlorprop is almost exclusively associated with the (R)-enantiomer, commercially known as Dichlorprop-P or 2,4-DP-P.[1][3][4] Consequently, modern agricultural formulations have transitioned from the racemic mixture (equal parts R and S isomers) to the enantiopure (R)-isomer to maximize efficacy and reduce the environmental load of non-active chemicals.[3]

This guide provides a detailed technical pathway for the synthesis of the specific (S)-enantiomer, this compound. While not the herbicidally active isomer, its synthesis is of significant interest for research purposes, such as in the development of analytical standards, stereoselective degradation studies, and toxicological comparisons.[5][6] The synthesis leverages a classic and robust reaction methodology, demanding precise control over stereochemistry.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most efficient and widely adopted method for preparing aryloxypropanoic acids like dichlorprop is the Williamson ether synthesis .[7][8] This reaction is a cornerstone of organic chemistry for forming ether linkages (R-O-R'). The core of this strategy involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide.[9][10][11]

The key features of this approach are:

-

Nucleophile Formation: The phenolic proton of 2,4-dichlorophenol is acidic and can be readily removed by a suitable base to form the potent 2,4-dichlorophenoxide nucleophile.

-

Stereospecificity: The SN2 mechanism is inherently stereospecific. The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon of the alkyl halide. This forces a Walden inversion, a complete inversion of the stereochemical configuration at the chiral center.[9]

-

Controlling Stereochemistry: To obtain the desired (S)-product, it is imperative to start with a chiral precursor of the opposite configuration. Therefore, the synthesis of this compound requires the use of (R)-2-chloropropanoic acid as the electrophile.

Detailed Synthesis Pathway

The synthesis is a two-step process: the formation of the sodium 2,4-dichlorophenoxide salt, followed by the SN2 reaction with the chiral alkyl halide, and concluding with an acidic workup.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of (S)-Dichlorprop.

Key Starting Materials

-

2,4-Dichlorophenol: A crystalline solid that serves as the precursor for the nucleophile. It is corrosive and toxic, requiring careful handling.

-

(R)-(+)-2-Chloropropanoic Acid: This is the critical chiral starting material.[12] Its enantiomeric purity will directly determine the enantiomeric purity of the final product. It is a colorless liquid that is also corrosive. Enantiomerically pure 2-chloropropanoic acids can be prepared from their corresponding amino acids (D-alanine for the (R)-acid) through a diazotization reaction.[13][14]

Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Step 1: Formation of Sodium 2,4-Dichlorophenoxide

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2,4-dichlorophenol to a suitable solvent such as dimethyl sulfoxide (DMSO).[15]

-

Slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), either as a solid or a concentrated aqueous solution, while stirring.[15]

-

The reaction is exothermic; maintain the temperature as needed with a water bath. Stir the mixture until all the phenol has reacted to form the corresponding phenoxide salt. The formation of the salt increases the nucleophilicity of the oxygen atom.

Step 2: Nucleophilic Substitution (SN2 Reaction)

-

Slowly add one equivalent of (R)-2-chloropropanoic acid to the flask containing the phenoxide solution via the dropping funnel.[16]

-

Heat the reaction mixture to a temperature typically between 60-80°C to facilitate the substitution.[15] The optimal temperature and reaction time depend on the solvent and base used.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the mixture by adding a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH 1-2). This protonates the carboxylate to form the final carboxylic acid product, which will precipitate out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

Data Presentation: Reagents and Conditions

| Reagent | Molar Equiv. | Purpose | Key Considerations |

| 2,4-Dichlorophenol | 1.0 | Nucleophile Precursor | Corrosive solid, handle with care. |

| Sodium Hydroxide (NaOH) | 1.0 - 1.1 | Base | Deprotonates phenol to form the active nucleophile. |

| (R)-2-Chloropropanoic Acid | 1.0 | Chiral Electrophile | Enantiomeric purity is critical. Corrosive liquid.[12] |

| Dimethyl Sulfoxide (DMSO) | - | Solvent | Aprotic polar solvent, ideal for SN2 reactions.[8][15] |

| Hydrochloric Acid (HCl) | - | Acidification | Used in workup to precipitate the final product. |

| Condition | Value | Purpose | Notes |

| Reaction Temperature | 60 - 80 °C | Rate Acceleration | Balances reaction rate against potential side reactions.[15] |

| Reaction Time | 2 - 8 hours | Ensure Completion | Monitor via TLC or HPLC for optimal endpoint. |

Purification and Characterization

Purification: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a high-purity crystalline solid.

Characterization: A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure, ensuring the correct connectivity of the 2,4-dichlorophenyl group to the propanoic acid backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (235.06 g/mol ).[4][17]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to confirm the stereochemical outcome. The synthesized product must be analyzed on a chiral stationary phase column (e.g., a cyclodextrin-based column) and compared to the retention times of authentic standards of both the (R) and (S) enantiomers.[5][18][19] This analysis will determine the enantiomeric excess (e.e.) of the final product, confirming the success of the stereospecific synthesis.

-

Polarimetry: An enantiomerically pure sample of (S)-dichlorprop will rotate plane-polarized light in a specific direction (levorotatory), which can be measured as a specific rotation value. This provides a bulk confirmation of chirality.

References

-

Dichlorprop-P (Ref: BAS 044H). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. (2020). MDPI. Retrieved from [Link]

-

2-Chloropropionic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dichlorprop (Ref: RD 406). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

Dichlorprop. (n.d.). In Wikipedia. Retrieved from [Link]

-

The synthesis of dichlorprop anno 1950. (n.d.). ResearchGate. Retrieved from [Link]

- Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. (2006). Google Patents.

-

(S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. (1988). Organic Syntheses, 66, 151. Retrieved from [Link]

-

An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2017). ResearchGate. Retrieved from [Link]

-

Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. (1998). Applied and Environmental Microbiology, 64(9), 3368–3373. Retrieved from [Link]

- Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. (2004). Google Patents.

-

Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. (2011). Environmental Science & Technology, 45(11), 4933-8. Retrieved from [Link]

-

Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

PUBLIC RELEASE SUMMARY on DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. (2008). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

Dichlorprop. (n.d.). PubChem. Retrieved from [Link]

-

Dichlorprop-P. (n.d.). PubChem. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. (1998). Applied and Environmental Microbiology, 64(9), 3368-3373. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. (2013). Analytica Chimica Acta, 761, 103-11. Retrieved from [Link]

-

Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. (2017). ResearchGate. Retrieved from [Link]

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (2019). Google Patents.

-

Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. (1998). Applied and Environmental Microbiology, 64(9), 3368-73. Retrieved from [Link]

Sources

- 1. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. Dichlorprop - Wikipedia [en.wikipedia.org]

- 4. Dichlorprop-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. (R)-(+)-2-氯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. biosynth.com [biosynth.com]

- 18. mdpi.com [mdpi.com]

- 19. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Dichlorprop-P as a synthetic auxin

An In-Depth Technical Guide to the Mechanism of Action of Dichlorprop-P as a Synthetic Auxin

Abstract

Dichlorprop-P, the R-enantiomer of Dichlorprop, is a potent phenoxyacetic acid herbicide that functions as a synthetic auxin.[1][2] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of regulated plant growth and development. This guide provides a detailed examination of the molecular mechanism underpinning Dichlorprop-P's action, targeting an audience of researchers and scientists in plant biology and agrochemical development. We will dissect the core auxin signaling pathway, elucidate how Dichlorprop-P hijacks this machinery, and present the experimental methodologies used to validate these interactions. The narrative emphasizes the causal relationships between molecular events, from receptor binding to downstream gene expression, providing a holistic understanding of how this synthetic molecule exerts its powerful biological effects.

Introduction: Synthetic Auxins and the Hijacking of a Core Developmental Pathway

Plants rely on a sophisticated network of hormonal signals to orchestrate their growth, development, and responses to environmental stimuli. Among these, auxin stands out as a master regulator, controlling processes as diverse as cell elongation, division, differentiation, and organogenesis.[3][4] Synthetic auxins, a class of herbicides developed in the mid-20th century, exploit this fundamental reliance on auxin signaling.[5] These molecules, including Dichlorprop-P, are not metabolic poisons in the traditional sense; instead, they are potent mimics of natural auxin that overwhelm the plant's ability to regulate its own developmental programs.

Dichlorprop-P is a chiral molecule, and its herbicidal activity resides exclusively in the (R)-enantiomer.[1][2] By binding to the core auxin perception machinery, Dichlorprop-P initiates a signaling cascade that is normally tightly controlled by endogenous auxin levels. The plant is unable to metabolize or transport the synthetic auxin effectively, leading to a persistent "on" state of the auxin response pathway. This results in uncontrolled and disorganized growth, including epinasty (twisting and curling of stems and leaves), tissue swelling, and damage to vascular tissues, which ultimately leads to the death of susceptible broadleaf plants.[6][7][8] Understanding this mechanism at a molecular level is crucial for developing more selective herbicides and for engineering crop resistance.

The Core Machinery of Auxin Perception and Signaling

The primary nuclear auxin signaling pathway is elegantly simple in its core components yet complex in its regulatory potential. It revolves around three key protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the ARF transcription factors.[9][10]

-

Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors.[11][12] These ARFs are bound to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. The Aux/IAA-ARF interaction prevents the ARFs from activating transcription, effectively keeping auxin-responsive genes switched off.[11][13]

-

High Auxin State: When auxin concentrations rise, the hormone acts as a "molecular glue."[3][12] It binds directly to a pocket on the TIR1/AFB F-box protein, which is a component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[14][15] The presence of auxin in this pocket stabilizes the interaction between TIR1/AFB and a specific degradation motif (degron) within Domain II of an Aux/IAA protein.[16] This event brings the Aux/IAA protein into close proximity with the E3 ligase machinery.

The SCFTIR1/AFB complex then catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the Aux/IAA protein.[17][18] This polyubiquitin chain acts as a tag, marking the Aux/IAA repressor for degradation by the 26S proteasome, the cell's protein disposal system.[19] With the Aux/IAA repressor destroyed, the ARF transcription factor is liberated, allowing it to activate the transcription of a host of early auxin-responsive genes, thereby initiating the physiological response to auxin.[20]

Caption: Core mechanism of Dichlorprop-P action via the auxin signaling pathway.

Dichlorprop-P as a Mimic: Binding and Efficacy

Dichlorprop-P functions by effectively impersonating IAA, binding to the TIR1/AFB co-receptors.[21] The affinity of different synthetic auxins for the various TIR1/AFB family members can vary, which may contribute to the different herbicidal spectrums observed.[16] Studies using Surface Plasmon Resonance (SPR) have quantified the binding of various auxins to purified receptor proteins. Dichlorprop and the related mecoprop show significantly higher binding to the TIR1 receptor compared to other phenoxy-carboxylate auxins like 2,4-D and MCPA.[21]

This enhanced binding promotes the formation of the TIR1-Dichlorprop-P-Aux/IAA co-receptor complex, initiating the degradation of Aux/IAA repressors at concentrations that overwhelm the plant's homeostatic controls.[16][22] The result is a sustained and amplified transcriptional output from auxin-responsive genes, leading to the phytotoxic symptoms.

| Compound | Receptor | Binding Affinity (Kd) | Relative Binding vs. IAA |

| IAA (Natural Auxin) | AtTIR1 | High | 1.0 |

| Dichlorprop-P | AtTIR1 | High | ~0.8 - 1.2 |

| 2,4-D | AtTIR1 | Moderate | ~0.4 - 0.6 |

| Dicamba | AtTIR1 | Low | ~0.1 - 0.2 |

| IAA (Natural Auxin) | AtAFB5 | High | 1.0 |

| Dichlorprop-P | AtAFB5 | Moderate-High | ~0.6 - 0.9 |

| Note: Values are illustrative, synthesized from relative binding data presented in comparative studies. Absolute Kd values vary with experimental conditions.[21][23] |

Experimental Validation of the Mechanism

The elucidation of this pathway has been made possible by a suite of powerful molecular and biochemical techniques. For any researcher investigating novel synthetic auxins or mechanisms of resistance, the following protocols represent the gold standard for validating the mechanism of action.

Protocol: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

This protocol quantifies the direct binding interaction between Dichlorprop-P and the TIR1-Aux/IAA co-receptor complex. It provides kinetic data (association and dissociation rates) and affinity (Kd).

Causality: This experiment directly tests the hypothesis that Dichlorprop-P physically interacts with the auxin receptor complex, which is the crucial first step in its mechanism of action.

-

Protein Preparation: Express and purify recombinant TIR1/AFB protein (e.g., from insect cells) and a synthetic biotinylated peptide corresponding to the Domain II degron of a specific Aux/IAA protein (e.g., IAA7).[23]

-

Chip Preparation: Immobilize the biotinylated Aux/IAA peptide onto a streptavidin-coated SPR sensor chip. A control channel with a mutated, non-binding peptide should be used for reference subtraction.[23]

-

Analyte Preparation: Prepare a series of concentrations of the purified TIR1/AFB protein in a suitable running buffer. For each concentration, create two sets: one with a constant, saturating concentration of Dichlorprop-P and one without (negative control).

-

Binding Assay: Inject the TIR1/AFB protein solutions (with and without Dichlorprop-P) over the sensor chip surface at a constant flow rate.

-

Data Acquisition: Monitor the change in response units (RU) over time. The association phase occurs during injection, and the dissociation phase begins when the injection is replaced by running buffer.

-

Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A strong response only in the presence of Dichlorprop-P confirms its role as a "molecular glue."[23]

Protocol: In Vitro Ubiquitination Assay

This assay demonstrates that Dichlorprop-P-mediated receptor binding leads to the ubiquitination of the Aux/IAA substrate.

Causality: This experiment links the initial binding event to the key enzymatic step (ubiquitination) that targets the Aux/IAA repressor for degradation.

Caption: Experimental workflow for the in vitro ubiquitination assay.

-

Reagent Assembly: In a microcentrifuge tube, combine the following purified components: E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, the SCFTIR1 E3 ligase complex, an epitope-tagged Aux/IAA protein substrate (e.g., GST-IAA3), and His-tagged ubiquitin.[18][24]

-

Treatment: Add Dichlorprop-P (e.g., 100 µM) or a vehicle control (DMSO) to the reaction mixture.

-

Initiation: Start the reaction by adding an ATP regeneration solution.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination & Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.

-

Detection: Transfer the proteins to a membrane and perform a western blot using an antibody against the Aux/IAA epitope tag (e.g., anti-GST). A high-molecular-weight smear or ladder of bands in the Dichlorprop-P lane, but not the control lane, indicates polyubiquitination of the Aux/IAA protein.[18]

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the downstream consequence of Aux/IAA degradation: the change in the expression of auxin-responsive genes.

Causality: This experiment validates the final output of the signaling cascade, confirming that Dichlorprop-P's action at the protein level translates into a functional change in gene regulation.

-

Plant Treatment: Grow susceptible seedlings (e.g., Arabidopsis thaliana) in a controlled environment. Treat the seedlings with a sublethal concentration of Dichlorprop-P or a mock solution. Collect tissue samples at various time points (e.g., 0, 1, 3, 6 hours).[25]

-

RNA Extraction: Immediately freeze tissue in liquid nitrogen and extract total RNA using a high-quality kit.

-

cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.[25]

-

qRT-PCR: Set up qRT-PCR reactions using a SYBR Green or probe-based master mix. Include primers for target genes (e.g., early auxin-responsive genes like IAA1, IAA5, GH3.3) and at least two stable reference genes for normalization (e.g., ACTIN2, UBQ10).[26][27]

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCT method.[28] A significant upregulation of auxin-responsive genes in the Dichlorprop-P treated samples compared to the mock-treated samples confirms the activation of the signaling pathway.

Conclusion and Future Perspectives

The mechanism of action of Dichlorprop-P is a classic example of herbicide science leveraging a fundamental plant biological pathway. By acting as a persistent and potent mimic of natural auxin, it forces the SCFTIR1/AFB-mediated degradation of Aux/IAA repressors, leading to constitutive activation of ARF transcription factors and a lethal dysregulation of growth.[9][16] Recent research has also suggested that downstream effects of this disruption can include the induction of iron-dependent ferroptosis-like cell death, adding another layer of complexity to its phytotoxicity.[29]

For researchers, this detailed molecular understanding provides a framework for structure-activity relationship studies, the rational design of new herbicidal molecules with improved selectivity, and the investigation of resistance mechanisms, which often involve mutations in the core signaling components described herein.

References

-

Ljung, K. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226–3229. Available at: [Link]

-

Gallei, M., et al. (2020). Unresolved roles of Aux/IAA proteins in auxin responses. Journal of Experimental Botany, 71(12), 3597-3607. Available at: [Link]

-

Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465-479. Available at: [Link]

-

Wang, R., & Estelle, M. (2014). The Aux/IAA gene family: a central hub of auxin signaling. Plant and Cell Physiology, 55(5), 876-885. Available at: [Link]

-

Gallei, M., et al. (2020). Unresolved roles of Aux/IAA proteins in auxin responses. PubMed. Available at: [Link]

-

Salehin, M., et al. (2015). Auxin signal transduction. Essays in Biochemistry, 58, 1-13. Available at: [Link]

-

Fukaki, H., & Tasaka, M. (2009). Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology, 50(10), 1663–1671. Available at: [Link]

-

Wikipedia. (n.d.). Auxin. Retrieved from [Link]

-

Shomu's Biology. (2024). Auxin Signaling Mechanism. YouTube. Available at: [Link]

-

Wang, R., & Estelle, M. (2014). SCF(TIR1/AFB)-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 65, 411-433. Available at: [Link]

-

Shomu's Biology. (2021). Auxin signaling pathway (animation). YouTube. Available at: [Link]

-

Chemical Warehouse. (n.d.). 2,4-DP (Dichlorprop) - Active Ingredient Page. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). Retrieved from [Link]

-

Gray, W. M., et al. (2001). Auxin regulates SCF-dependent degradation of AUX/IAA proteins. ResearchGate. Available at: [Link]

-

Dezfulian, M. H., et al. (2016). Oligomerization of SCF(TIR1) Is Essential for Aux/IAA Degradation and Auxin Signaling in Arabidopsis. PLOS Genetics, 12(9), e1006301. Available at: [Link]

-

Wasano, N., et al. (2013). Quantitative real-time PCR analysis of expression of seven auxin-responsive genes. ResearchGate. Available at: [Link]

-

Maraschin, F. S., et al. (2009). Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. The Plant Journal, 59(1), 100-109. Available at: [Link]

-

Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. Available at: [Link]

-

AERU, University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). Retrieved from [Link]

-

Pinedo, M., et al. (2015). Temporal quantitative real-time PCR of selected Arabidopsis genes involved in auxin transport and response. ResearchGate. Available at: [Link]

-

Pacific Northwest Pest Management Handbooks. (n.d.). Dichlorprop, 2,4-DP. Retrieved from [Link]

-

Van der Auwera, P., et al. (2023). In Vitro Rooting of Poplar: Effects and Metabolism of Dichlorprop Auxin Ester Prodrugs. International Journal of Molecular Sciences, 24(1), 1-18. Available at: [Link]

-

Zhao, Y., et al. (2014). In Vitro Ubiquitination Assay for Plant Proteins. Bio-protocol, 4(1), e986. Available at: [Link]

-

Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Available at: [Link]

-

Wikipedia. (n.d.). Dichlorprop. Retrieved from [Link]

-

Gray, W. M., & Estelle, M. (2002). Ubiquitination and Auxin Signaling: A Degrading Story. The Plant Cell, 14(suppl 1), S1-S14. Available at: [Link]

-

Maraschin, F. S. (2009). Protein ubiquitination in auxin signaling and transport. Scholarly Publications Leiden University. Available at: [Link]

-

Wang, F., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(29), 8085-8095. Available at: [Link]

-

Czechowski, T., et al. (2005). Gene expression analysis by quantitative real-time PCR for floral tissues. Methods in Molecular Biology, 313, 203-215. Available at: [Link]

-

Kepinski, S., & Leyser, O. (2002). Ubiquitination and auxin signaling. White Rose Research Online. Available at: [Link]

-

Ramel, C., et al. (2006). Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat. Pest Management Science, 62(3), 210-218. Available at: [Link]

- Unknown. (n.d.).

-

Li, Y., et al. (2021). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. Available at: [Link]

-

Tan, X., et al. (2007). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 1(1), a001563. Available at: [Link]

-

Calderon Villalobos, L. I., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 673-682. Available at: [Link]

-

UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from [Link]

-

University of Warwick. (2023). Research Interests. Retrieved from [Link]

-

Torii, K. U., et al. (2018). Harnessing synthetic chemistry to probe and hijack auxin signaling. New Phytologist, 220(3), 688-693. Available at: [Link]

-

Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. Available at: [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Experimental Botany, 61(1), 1-5. Available at: [Link]

-

Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402-408. Available at: [Link]

-

Saitoh, A., et al. (2021). Quantitative real-time PCR analysis. ResearchGate. Available at: [Link]

-

Kuneš, M., et al. (2022). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

-

Chand, H., et al. (2022). Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines. Frontiers in Plant Science, 13, 945371. Available at: [Link]

Sources

- 1. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 2. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 3. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. Dichlorprop - Wikipedia [en.wikipedia.org]

- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Auxin - Wikipedia [en.wikipedia.org]

- 13. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oligomerization of SCFTIR1 Is Essential for Aux/IAA Degradation and Auxin Signaling in Arabidopsis | PLOS Genetics [journals.plos.org]

- 18. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chinbullbotany.com [chinbullbotany.com]

- 25. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Dichlorprop-P in Laboratory Solvents

Introduction

Dichlorprop-P, the dextrorotatory (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid, is a selective phenoxy herbicide and plant growth regulator valued for its targeted activity.[1][2] Unlike the racemic mixture from which it was resolved, the herbicidal efficacy resides almost exclusively in this single enantiomer.[3] For researchers, scientists, and formulation experts, a comprehensive understanding of Dichlorprop-P's behavior in common laboratory solvents is not merely academic; it is foundational to the development of robust analytical methods, the design of stable formulations, and the execution of meaningful toxicological and environmental fate studies.

This guide provides an in-depth analysis of the solubility and stability characteristics of Dichlorprop-P. Moving beyond a simple recitation of data, we will explore the physicochemical principles governing its behavior in solution, present available quantitative data, and provide actionable, field-proven protocols for determining these critical parameters in your own laboratory setting. Our objective is to equip you with the expertise to confidently handle, store, and study Dichlorprop-P, ensuring the integrity and reproducibility of your scientific work.

Core Physicochemical Properties of Dichlorprop-P

A molecule's behavior in solution is a direct consequence of its intrinsic properties. Dichlorprop-P is a weak carboxylic acid, a fact that is central to its solubility and stability profile. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | [4] |

| Molecular Weight | 235.06 g/mol | [4] |

| Physical State | White crystalline solid | [1] |

| Melting Point | 116 to 120 °C | [2] |

| pKa | 3.10 | [5] |

| Log P (o/w) | 3.43 | [5] |

The low pKa value is particularly significant.[5] In aqueous solutions or protic solvents, the pH will dictate whether Dichlorprop-P exists predominantly in its protonated (acidic, less polar) form or its deprotonated (carboxylate, more polar) form. This equilibrium is a critical determinant of its solubility, especially in water.

Solubility Profile of Dichlorprop-P and its Ester

The principle of "like dissolves like" is the cornerstone of solubility. As a molecule of moderate polarity with both a nonpolar aromatic ring and a polar carboxylic acid group, Dichlorprop-P exhibits varied solubility across the spectrum of laboratory solvents. The solubility of its common commercial form, the 2-ethylhexyl ester, is dramatically different due to the masking of the polar carboxyl group.

Causality of Solubility Behavior

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): In its acidic form, Dichlorprop-P has limited to moderate solubility in water. However, its solubility increases significantly in alkaline aqueous solutions where it forms the more polar carboxylate salt. In alcohols, hydrogen bonding between the solvent and the carboxylic acid group enhances solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are effective at solvating Dichlorprop-P. Acetone, for instance, acts as a hydrogen bond acceptor for the carboxylic acid proton, leading to high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic core of Dichlorprop-P allows for some interaction with nonpolar solvents. However, the highly polar carboxylic acid group limits this solubility. Consequently, solubility in solvents like hexane is low. Masking the carboxyl group, as in the 2-ethylhexyl ester, drastically increases solubility in these nonpolar media.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data. It is crucial to distinguish between Dichlorprop-P (the acid) and its ester derivative, as their solubilities are orders of magnitude different. Data for the racemic mixture (Dichlorprop) is included as a close approximation where specific enantiomer data is unavailable.

| Solvent | Form | Temperature (°C) | Solubility (g/L) | Source |

| Water (pH 7) | Dichlorprop-P | 20 | 0.672 | [1] |

| Water | Dichlorprop (racemic) | 25 | 0.829 | [6] |

| Acetone | Dichlorprop-P | 20 | 250 | [1] |

| Acetone | Dichlorprop (racemic) | 20 | 1265 | [3] |

| Ethyl Acetate | Dichlorprop (racemic) | 20 | 689 | [3] |

| Toluene | Dichlorprop (racemic) | 20 | 61.2 | [3] |

| Hexane | Dichlorprop (racemic) | 20 | 3.03 | [3] |

| Methanol | Dichlorprop (racemic) | - | "Slightly Soluble" | [6] |

| --- | --- | --- | --- | --- |

| Acetone | Dichlorprop-P 2-EHE | - | > 10,000 | [7] |

| Toluene | Dichlorprop-P 2-EHE | - | > 10,000 | [7] |

| n-Hexane | Dichlorprop-P 2-EHE | - | > 10,000 | [7] |

| Water | Dichlorprop-P 2-EHE | - | 0.000013 (estimated) | [7] |

Note: EHE = 2-ethylhexyl ester. The solubility of the ester in organic solvents is reported as >1000g/100mL, which equates to >10,000 g/L.[7]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for determining the saturation solubility of Dichlorprop-P in a chosen solvent, adapted from OECD Guideline 105.

Objective: To determine the mass concentration of a saturated Dichlorprop-P solution in a specific solvent at a controlled temperature.

Materials:

-

Dichlorprop-P analytical standard (>99% purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Validated analytical system for quantification (e.g., HPLC-UV or GC-MS)

Methodology:

-

Preparation of Stock Standards: Prepare a series of calibration standards of Dichlorprop-P in the solvent of interest to build a calibration curve for quantification.

-

Sample Preparation: a. Add an excess amount of Dichlorprop-P solid to several flasks containing a known volume of the solvent. The excess should be visually apparent. b. Tightly cap the flasks to prevent solvent evaporation.

-

Equilibration: a. Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Allow the samples to equilibrate for at least 24 hours. A preliminary kinetics study is recommended: measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when three consecutive measurements are within statistical agreement.

-

Phase Separation: a. After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge an aliquot of the suspension at the same temperature.

-

Sampling and Analysis: a. Carefully withdraw an aliquot from the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Self-Validation Step: The first portion of the filtrate should be discarded to saturate any potential binding sites on the filter material. c. Accurately dilute the filtrate with the solvent to a concentration that falls within the range of the prepared calibration curve. d. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. c. Express the final solubility in g/L or mg/mL.

Stability Profile of Dichlorprop-P

Understanding the stability of Dichlorprop-P in solution is critical for ensuring that stock solutions and experimental samples maintain their integrity over time. The primary degradation pathways of concern for phenoxyalkanoic acids and their esters are hydrolysis and photolysis.

Key Degradation Pathways

-

Hydrolysis: This pathway is most relevant for esters of Dichlorprop-P. The ester linkage is susceptible to cleavage, particularly under basic (alkaline) conditions, yielding the parent Dichlorprop-P acid and the corresponding alcohol.[7] The Dichlorprop-P acid itself is generally resistant to hydrolysis.[5]

-

Photolysis: Like many aromatic compounds, Dichlorprop-P can be degraded by exposure to UV light. In aqueous systems, this is a known environmental degradation route.[8] The process can involve cleavage of the ether linkage to form 2,4-dichlorophenol or other transformations.[5] Therefore, storing solutions, especially those in clear glass, under light should be evaluated.

Summary of Stability Data

-

Dichlorprop-P Acid: The acid form is generally described as chemically stable, resistant to heat, hydrolysis, and oxidation.[1][5] However, photodegradation can occur in aqueous solutions upon UV irradiation.[8]

-

Dichlorprop-P 2-Ethylhexyl Ester:

-

Hydrolytic Stability: Stable in acidic (pH 4) and neutral (pH 7) aqueous buffers at 25°C, with over 90% remaining after 30 days.[7] However, it degrades rapidly in basic (pH 9) buffer, with only 19% remaining after 30 days.[7] The primary degradation product is the Dichlorprop-P acid.[7]

-

Storage Stability: The technical material is stable at 54°C for two weeks and is expected to be stable for at least two years under normal storage conditions.[7]

-

Experimental Protocol: Solution Stability Assessment

This protocol provides a framework for assessing the stability of Dichlorprop-P in a specific solvent under controlled laboratory conditions, drawing on principles from ICH Guideline Q1A(R2).

Objective: To evaluate the degradation of Dichlorprop-P in a chosen solvent over time under specified storage conditions (temperature and light).

Materials:

-

Calibrated stability chambers or ovens

-

Photostability chamber (optional, per ICH Q1B)

-

Amber and clear glass vials with inert caps (e.g., PTFE-lined)

-

Validated stability-indicating analytical method (an HPLC method capable of separating Dichlorprop-P from its potential degradants, e.g., 2,4-dichlorophenol).

Methodology:

-

Preparation: a. Prepare a stock solution of Dichlorprop-P in the solvent of interest at a known concentration (e.g., 1 mg/mL). b. Dispense the solution into multiple amber and clear glass vials.

-

Storage Conditions & Time Points: a. Accelerated: Place a set of amber vials in a stability chamber at an elevated temperature (e.g., 40°C). b. Long-Term: Place a set of amber vials in a chamber at the intended storage temperature (e.g., 25°C or 4°C). c. Photostability: Place a set of clear vials (alongside amber-wrapped controls) in a photostability chamber and expose them to a defined light source. d. Define Time Points: Establish a testing schedule. For example:

- Initial: T=0

- Accelerated: 1, 2, 4 weeks

- Long-Term: 1, 3, 6 months

-

Analysis: a. At each time point, pull vials from each storage condition. b. Allow vials to equilibrate to room temperature. c. Analyze the samples directly (or after appropriate dilution) using the validated, stability-indicating HPLC method.

-

Data Evaluation (Self-Validation): a. Assay: Quantify the concentration of Dichlorprop-P remaining at each time point. Calculate this as a percentage of the initial (T=0) concentration. b. Purity/Degradants: Monitor the chromatograms for the appearance of new peaks (degradants) and the disappearance of the parent peak. If possible, identify and quantify major degradants. c. Mass Balance: A key validation step is to ensure mass balance. The sum of the assay value (%) and the levels of all degradants (%) should remain close to 100% throughout the study. A significant drop indicates that some degradants are not being detected by the analytical method. d. Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., zero-order, first-order) and calculate a half-life (t₁/₂) or shelf-life under those specific conditions.

Conclusion

The solubility and stability of Dichlorprop-P are not fixed properties but are highly dependent on the molecular form (acid vs. ester) and the solvent matrix. The free acid exhibits moderate solubility in polar organic solvents and is highly dependent on pH in aqueous media, while its 2-ethylhexyl ester is highly soluble in a range of organic solvents but poorly soluble in water. While the acid form is chemically robust, its ester is susceptible to hydrolysis under basic conditions, and both forms can be sensitive to photodegradation.

For the researcher, this necessitates a deliberate and informed approach to solvent selection and solution storage. The protocols provided in this guide offer a validated framework for generating precise solubility and stability data tailored to your specific laboratory conditions and solvent systems. By applying these principles and methodologies, scientists can ensure the accuracy of their experimental concentrations and the integrity of their results, forming a solid foundation for innovation in agrochemical and environmental science.

References

-

PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Dichlorprop. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on Dichlorprop-P in the product Nufarm Corasil Plant Growth Regulator. APVMA. Retrieved from [Link]

-

Vazquez, M. et al. (2010). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Dichlorprop-P (Ref: BAS 044H). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Dichlorprop-P-diethylammonium. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Dichlorprop (Ref: RD 406). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

-

Wikipedia. (n.d.). Dichlorprop. Retrieved from [Link]

-

EGUsphere. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Retrieved from [Link]

-

NHMRC. (n.d.). Dichlorprop/Dichlorprop-P. Australian Drinking Water Guidelines. Retrieved from [Link]

-

Alanwood.net. (n.d.). Dichlorprop-P data sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. EPA. Retrieved from [Link]

-

PubChem. (n.d.). Dichlorprop-P. National Center for Biotechnology Information. Retrieved from [Link]

-

Müller, M. D., & Buser, H. R. (1995). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (2000). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

ResearchGate. (1996). Photochemical behaviour of dichlorprop [(±)-2-(2,4-dichlorophenoxy)propanoic acid] in aqueous solution. Retrieved from [Link]

Sources

- 1. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 4. Dichlorprop-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 120-36-5,Dichlorprop | lookchem [lookchem.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. researchgate.net [researchgate.net]

Environmental fate and degradation of Dichlorprop-P

An In-Depth Technical Guide to the Environmental Fate and Degradation of Dichlorprop-P

Authored by: Gemini, Senior Application Scientist

Abstract

Dichlorprop-P, the herbicidally active R-enantiomer of dichlorprop, is a selective, systemic phenoxyalkanoic acid herbicide used for post-emergence control of broadleaf weeds and as a plant growth regulator.[1][2] Understanding its behavior and persistence in the environment is critical for accurate risk assessment and regulatory compliance. This technical guide provides a comprehensive overview of the environmental fate and degradation of Dichlorprop-P, synthesizing data on its physicochemical properties, abiotic and biotic degradation pathways, environmental mobility, and bioaccumulation potential. We delve into the causality behind experimental designs and present standardized protocols, offering field-proven insights for researchers and environmental scientists.

Introduction: The Chemistry and Application of Dichlorprop-P

Dichlorprop was originally marketed as a racemic mixture of its R- and S-enantiomers.[1][3] However, extensive research revealed that only the R-enantiomer, Dichlorprop-P, exhibits significant herbicidal activity.[1][3] This discovery led to the development of enantiomerically pure formulations to reduce the environmental load of non-active chemicals. Dichlorprop-P functions as a synthetic auxin, mimicking natural plant growth hormones.[1][3] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[1][3] It is commonly formulated as a soluble concentrate or as an ester, such as Dichlorprop-P 2-ethylhexyl ester (2-EHE), which is rapidly hydrolyzed to the active acid form in the environment.[4][5]

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and transformation of any chemical are fundamentally governed by its physicochemical properties. These parameters are essential inputs for environmental modeling and risk assessment, as they predict how a substance will partition between soil, water, and air.

Causality in Property Analysis: A low octanol-water partition coefficient (Log P) combined with moderate to high water solubility, as seen with Dichlorprop-P acid, strongly indicates a potential for mobility in soil and a low likelihood of bioaccumulation.[1][4] Conversely, the ester form's higher Log P suggests stronger sorption to soil, but this is environmentally transient due to its rapid hydrolysis to the more mobile acid.[4]

Table 1: Physicochemical Properties of Dichlorprop-P (Acid Form)

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | [6] |

| Molecular Weight | 235.06 g/mol | [6] |

| Physical State | White crystalline solid | [1] |

| Water Solubility | 350 mg/L (at 20°C, pH 7) | [7] |

| Vapor Pressure | 1.92 mPa (at 25°C, estimated for ester) | [4] |

| Octanol-Water Partition Coefficient (Log P) | 6.69 (estimated for ester) | [4] |

| Henry's Law Constant | 5.235 × 10⁻⁴ atm·m³/mol (ester) | [4] |

Degradation Pathways: Abiotic and Biotic Transformations

Dichlorprop-P is considered non-persistent in the environment, primarily due to a combination of abiotic and biotic degradation processes that transform it into simpler, less toxic compounds.[5]

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, driven by chemical reactions like hydrolysis and photochemical reactions.

Hydrolysis is a key degradation pathway, especially for the ester formulations of Dichlorprop-P. The ester is rapidly cleaved to form the parent Dichlorprop-P acid and the corresponding alcohol. The acid form itself is generally stable to hydrolysis under acidic and neutral pH conditions. However, degradation can be accelerated under alkaline (high pH) conditions.[4]

-

Key Transformation Product: Dichlorprop-P acid (from ester hydrolysis).[4]

-

Influencing Factor: pH is the critical driver.[4][8] Hydrolysis is significantly faster at pH 9 compared to pH 5 or 7.[4]

This protocol is designed to determine the rate of abiotic hydrolysis as a function of pH.

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of radiolabeled or non-labeled Dichlorprop-P (or its ester) to each buffer solution in sterile, sealed test vessels.

-

Incubation: Incubate the test systems in the dark at a constant temperature (e.g., 25°C) to prevent photolysis.

-

Sampling: At predetermined intervals, collect triplicate samples from each pH level.

-

Analysis: Analyze the samples using a suitable method (e.g., HPLC, LC/MS) to quantify the concentration of the parent compound and identify major degradation products.

-

Data Evaluation: Calculate the first-order rate constant and the half-life (DT₅₀) for each pH.

-

Self-Validation: The use of sterile buffers and dark incubation ensures that observed degradation is due to hydrolysis alone, not microbial action or photolysis. Analysis of control samples stored at a low temperature where degradation is minimal validates the stability of the compound during the analytical process.

Photolysis, or phototransformation, is the breakdown of molecules by light, particularly UV radiation from the sun. It is a rapid and significant degradation pathway for Dichlorprop-P in aquatic environments.[5] The process can involve cleavage of the ether bond and dechlorination of the aromatic ring.

-

Key Transformation Products: 2,4-Dichlorophenol (DCP) is a primary photoproduct, which can be further degraded.[6][9]

-

Solution Preparation: Prepare a sterile, buffered aqueous solution (e.g., pH 7) containing the test substance.

-

Irradiation: Expose the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp) at a constant temperature.

-

Dark Control: Run a parallel experiment where the test solution is incubated in the dark to distinguish between photolytic and other degradation processes.

-

Sampling and Analysis: Sample at appropriate intervals and analyze for the parent compound and photoproducts.

-

Quantum Yield Determination: Measure the light intensity and use data to calculate the environmental half-life under specific seasonal and latitudinal conditions.

-

Self-Validation: The dark control is crucial to isolate the effect of light. Any degradation in the dark control must be accounted for (e.g., hydrolysis) to accurately determine the photolysis rate.

Diagram: Abiotic Degradation Pathways of Dichlorprop-P

Caption: Microbial degradation of Dichlorprop-P in soil.

Environmental Mobility: Movement in Soil and Water

The mobility of a pesticide determines its potential to move from the application site and contaminate non-target areas, particularly groundwater.

Adsorption and Desorption (Koc)

Adsorption to soil particles is a primary factor controlling a pesticide's mobility. [10]This process is quantified by the organic carbon-normalized adsorption coefficient (Koc).

-

Dichlorprop-P Behavior: Dichlorprop-P acid has a low affinity for soil particles, resulting in a low Koc value. It is therefore classified as having high to very high mobility. [1][4]While its ester form sorbs more strongly, it rapidly converts to the mobile acid form in moist soil, making the acid's mobility the most relevant parameter for environmental fate. [4]* Causality: The mobility is due to the anionic nature of the acid at typical environmental pH values. The negative charge is repelled by the negatively charged surfaces of clay and organic matter, keeping the molecule in the soil solution where it can be transported with water.

Leaching and Runoff

Due to its high mobility and moderate water solubility, Dichlorprop-P has the potential to leach through the soil profile and reach groundwater. [1][5]

-

Leaching Potential: Leaching is the downward movement of solutes through the soil with percolating water. In structured soils, macropore flow (movement through cracks and root channels) can lead to rapid transport of Dichlorprop-P to deeper soil layers, bypassing the main soil matrix where most microbial degradation occurs. [11][12]* Runoff Potential: Runoff is the movement of pesticides over the soil surface with rainwater or irrigation water. [13]The risk of runoff is highest when heavy rainfall occurs shortly after application, especially on sloped terrain.

Diagram: Logic of Environmental Mobility Assessment

Caption: Factors influencing the environmental mobility of Dichlorprop-P.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is a key consideration for assessing long-term ecological risk.

-

-

Log P Value: The octanol-water partition coefficient, a predictor of bioconcentration, is low for the acid form. [4] * Rapid Metabolism: Animal metabolism studies show that Dichlorprop-P is rapidly and extensively absorbed and then quickly excreted, largely unchanged, in urine within 24-48 hours. [2]There is no evidence of accumulation in tissues. [2]

-

Analytical Methodologies

Accurate assessment of environmental fate requires robust analytical methods capable of quantifying the parent compound and its key metabolites in complex matrices like soil and water.

Workflow: Sample Analysis

-